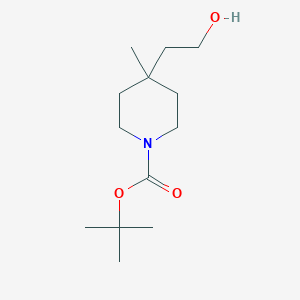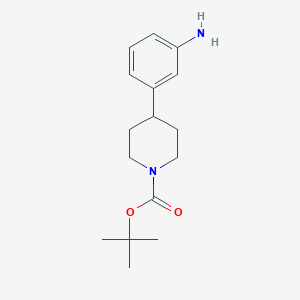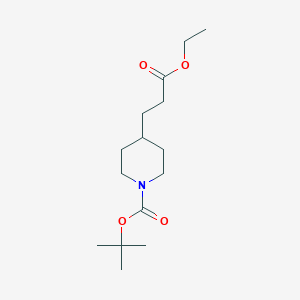
Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is an organic compound with the molecular formula C13H22N2O3 and a molecular weight of 254.33 . It is a useful reagent for organic synthesis and other chemical processes . It is used as a reagent in the preparation of propanoyl-quinazolinone scaffold-based novel PARP1 inhibitors .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is 1S/C13H22N2O3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)11(16)10-4-5-10/h10H,4-9H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is a white to yellow solid . The boiling point is 388.4°C at 760 mmHg .Scientific Research Applications
Organic Synthesis
“Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate” is a useful reagent for organic synthesis . It can be used in various chemical reactions to synthesize new compounds.
Preparation of Propanoyl-quinazolinone Scaffold-based Novel PARP1 Inhibitors
This compound is used as a reagent in the preparation of propanoyl-quinazolinone scaffold-based novel PARP1 inhibitors . PARP1 inhibitors are a class of pharmaceuticals that inhibit the enzyme called poly ADP ribose polymerase 1. They are used in cancer treatment.
Development of PROTACs
Although not directly related to “Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate”, similar compounds such as “tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate” have been used as semi-flexible linkers in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.
Safety And Hazards
The safety information for Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements include P261, P305, P338, P351, which correspond to avoid breathing dust/fume/gas/mist/vapours/spray, IF IN EYES: Rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing .
properties
IUPAC Name |
tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)11(16)10-4-5-10/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREXWNMKXDFMFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359536 | |
| Record name | Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |
CAS RN |
414910-15-9 | |
| Record name | Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














